Methyl 3-amino-5-methoxypyrazine-2-carboxylate
CAS No.: 1130-99-0
Cat. No.: VC0073115
Molecular Formula: C7H9N3O3
Molecular Weight: 183.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1130-99-0 |
|---|---|
| Molecular Formula | C7H9N3O3 |
| Molecular Weight | 183.167 |
| IUPAC Name | methyl 3-amino-5-methoxypyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C7H9N3O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3,(H2,8,10) |
| Standard InChI Key | YYQJZNWTAJKTQR-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(C(=N1)N)C(=O)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 3-amino-5-methoxypyrazine-2-carboxylate (CAS No. 1130-99-0) features three key functional groups attached to a pyrazine ring: an amino group at position 3, a methoxy group at position 5, and a methyl carboxylate at position 2. The molecular formula is C₇H₉N₃O₃ with a molecular weight of 183.167 g/mol. The compound's structure can be represented by the SMILES notation COC1=CN=C(C(=N1)N)C(=O)OC, and its standard InChIKey is YYQJZNWTAJKTQR-UHFFFAOYSA-N.
The presence of an amino group (-NH₂) creates a nucleophilic center and provides hydrogen bond donating capabilities, while the methoxy group (-OCH₃) and carboxylate (-COOCH₃) function as hydrogen bond acceptors. This arrangement of functional groups contributes to the compound's reactivity and potential biological interactions.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
The compound exhibits properties typical of substituted pyrazines, including moderate water solubility due to its polar functional groups and good solubility in polar organic solvents like methanol, ethanol, and chloroform.
Synthesis Methods
Laboratory Synthesis
While the search results don't provide a direct synthesis method specifically for methyl 3-amino-5-methoxypyrazine-2-carboxylate, synthetic routes can be inferred from related compounds. One potential approach involves nucleophilic aromatic substitution reactions, starting from appropriately substituted halopyrazines.
A possible synthetic pathway could involve:
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Starting with methyl 3-chloro-5-methoxypyrazine-2-carboxylate
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Amination with ammonia or an ammonia equivalent under pressure or elevated temperature
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Purification by recrystallization or column chromatography
This approach is supported by the synthesis of related compounds such as methyl 5-methoxypyrazine-2-carboxylate, which can be prepared from methyl 5-chloropyrazine-2-carboxylate and methanol .
Chemical Reactivity
Functional Group Reactivity
The reactivity of methyl 3-amino-5-methoxypyrazine-2-carboxylate is primarily determined by its three functional groups:
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Amino group (-NH₂): Can undergo various transformations including acylation, alkylation, diazotization, and nucleophilic substitution reactions. This group can also participate in condensation reactions with aldehydes and ketones.
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Methoxy group (-OCH₃): Can be cleaved under specific conditions (e.g., with BBr₃ or HI) to form the corresponding hydroxyl derivative. It may also influence the electronic properties of the pyrazine ring through its electron-donating effect.
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Methyl carboxylate (-COOCH₃): Can undergo hydrolysis to form the corresponding carboxylic acid, transesterification with other alcohols, or reduction to form alcohols or aldehydes depending on the reducing agent used.
Applications in Research and Development
Synthetic Intermediate Applications
As a multifunctional building block, methyl 3-amino-5-methoxypyrazine-2-carboxylate is valuable in the synthesis of more complex heterocyclic compounds. The presence of the amino, methoxy, and ester groups provides multiple sites for selective functionalization, making it useful in diversity-oriented synthesis and the preparation of compound libraries for biological screening.
Analytical Methods
Identification and Characterization
Several analytical techniques can be employed for the identification and characterization of methyl 3-amino-5-methoxypyrazine-2-carboxylate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structural features and purity of the compound.
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Infrared (IR) Spectroscopy: Can identify functional groups such as the amino group (NH₂ stretching vibrations), carbonyl group (C=O stretching), and methoxy group (C-O stretching).
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern for structural elucidation.
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High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and for quantitative analysis.
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X-ray Crystallography: Can provide definitive three-dimensional structural information if suitable crystals can be obtained.
Comparison with Related Compounds
Structural Analogs
Table 3: Comparison of Methyl 3-amino-5-methoxypyrazine-2-carboxylate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Methyl 3-amino-5-methoxypyrazine-2-carboxylate | 1130-99-0 | C₇H₉N₃O₃ | 183.167 | Reference compound |
| Methyl 3-amino-5-methylpyrazine-2-carboxylate | 1127-98-6 | C₇H₉N₃O₂ | 167.17 | Methyl group at position 5 instead of methoxy group |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 | C₆H₆BrN₃O₂ | 232.03 | Bromo group at position 6 instead of methoxy at position 5 |
| Methyl 5-methoxypyrazine-2-carboxylate | 38789-75-2 | C₇H₈N₂O₃ | 168.15 | Lacks amino group at position 3 |
| Methyl 3-chloro-5-methoxypyrazine-2-carboxylate | Not specified | C₇H₇ClN₂O₃ | 202.59 | Chloro group at position 3 instead of amino group |
Structure-Property Relationships
The substitution pattern on the pyrazine ring significantly influences the physical, chemical, and potential biological properties of these compounds:
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The amino group at position 3 enhances water solubility and provides a site for hydrogen bonding interactions, potentially improving binding to biological targets.
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The methoxy group at position 5 affects the electronic properties of the ring through its electron-donating effect, which can influence reactivity patterns and interactions with biological receptors.
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Replacing the methoxy group with a methyl group (as in methyl 3-amino-5-methylpyrazine-2-carboxylate) reduces polarity and may alter biological activity profiles.
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The presence of halogen substituents (as in methyl 3-amino-6-bromopyrazine-2-carboxylate) can enhance lipophilicity and potentially introduce specific binding interactions in biological systems.
The compound is primarily marketed for research purposes, and pricing varies based on purity, quantity, and supplier.
Current Research Trends and Future Perspectives
Research Applications
Current research involving methyl 3-amino-5-methoxypyrazine-2-carboxylate and similar pyrazine derivatives focuses on:
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Development of bioactive compounds: Exploration of their potential as antimicrobial, anticancer, and other therapeutic agents.
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Synthetic methodology: Improvement of synthetic routes to enhance yield, purity, and sustainability.
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Structure-activity relationship studies: Investigation of how structural modifications affect biological activity to guide the design of more potent derivatives.
Future Research Directions
Future research on methyl 3-amino-5-methoxypyrazine-2-carboxylate may explore:
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Detailed investigation of its biological activities, particularly its potential antimicrobial, anticancer, or other therapeutic properties.
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Development of more efficient and environmentally friendly synthesis methods.
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Exploration of its use as a building block for the synthesis of complex heterocyclic compounds with specific functional properties.
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Investigation of its potential applications in materials science, catalysis, or as a ligand in coordination chemistry.
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Computational studies to predict its interactions with biological targets and guide the rational design of derivatives with enhanced activities.
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